molecular formula C15H8Cl2FN3O2 B3011411 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide CAS No. 891138-67-3

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide

Katalognummer: B3011411
CAS-Nummer: 891138-67-3
Molekulargewicht: 352.15
InChI-Schlüssel: KWXWZQBNIWGPQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at the 5-position and a 2-fluorobenzamide moiety at the 2-position. The oxadiazole ring is a five-membered heterocycle known for its metabolic stability and hydrogen-bonding capabilities, making it a common scaffold in medicinal and agrochemical research.

Eigenschaften

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O2/c16-8-5-6-11(17)10(7-8)14-20-21-15(23-14)19-13(22)9-3-1-2-4-12(9)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXWZQBNIWGPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target Compound C₁₅H₉Cl₂FN₃O₂ 350.16* 2-Fluorobenzamide Hypothesized pesticide/Pharma
BI82232 C₁₂H₁₁Cl₂N₃O₂ 300.14 Butanamide Agrochemical lead
4-Bromo Analog C₁₅H₉BrCl₂N₃O₂ 410.06 4-Bromobenzamide Unknown

*Calculated based on analogous structures.

Heterocyclic Variations

  • Thiazole-Oxadiazole Hybrids (): Compounds like 7c–7f incorporate a thiazole ring linked to the oxadiazole core. These derivatives exhibit molecular weights of 375–389 g/mol and melting points of 134–178°C.
  • Tetrazole/Triazole Derivatives (–4) : N′-5-Tetrazolyl-N-aroylthioureas and triazole-carboxylate hybrids demonstrate plant growth regulation and pesticidal activity. For example, compound 2j (bromo-substituted) in showed strong growth hormone activity, highlighting the importance of halogen positioning .

Substituent Effects

  • Halogen Influence: The target’s 2,5-dichlorophenyl group provides a distinct steric and electronic profile compared to mono-chloro or methyl-substituted analogs (e.g., 2m in ). Dichloro substitution may improve receptor affinity due to enhanced electronegativity and van der Waals interactions .
  • Fluorine vs.

Biologische Aktivität

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is C16H12Cl2N3OC_{16}H_{12}Cl_2N_3O, with a molecular weight of 358.19 g/mol. Its structure includes an oxadiazole ring and a dichlorophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the dichlorophenyl group via electrophilic substitution.
  • Coupling with the fluorobenzamide moiety through amidation reactions.

Antitumor Activity

Recent studies have indicated that compounds similar to N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide exhibit significant antitumor properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism
A549 (Lung)6.75Apoptosis induction
MCF-7 (Breast)8.50Cell cycle arrest
HCC827 (Lung)5.13Caspase activation

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli16 µg/mL

The biological activity of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can modulate receptor activities that are crucial for cell signaling pathways related to growth and survival.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Lung Cancer Cells :
    • Researchers evaluated N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide in A549 lung cancer cells using both 2D and 3D culture systems.
    • Results indicated significant cytotoxicity with an IC50 value of 6.75 µM in the 2D assay.
  • Antimicrobial Testing :
    • A series of tests were conducted to determine the antimicrobial efficacy against various strains.
    • The compound showed notable activity against E. coli with an MIC of 16 µg/mL.

Q & A

Q. What are the optimal synthetic routes for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide?

  • Methodological Answer : The compound is synthesized via a two-step process:

Oxadiazole Ring Formation : React 2,5-dichlorobenzohydrazide with a carbon disulfide derivative under basic conditions to form the 1,3,4-oxadiazole core.

Amide Coupling : Treat 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine with 2-fluorobenzoyl chloride in pyridine, followed by reflux and purification via column chromatography. Monitor reaction progress using TLC (e.g., hexane:ethyl acetate 7:3) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm amide bond formation (C=O at ~168 ppm in ¹³C NMR).
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-F stretch at ~1220 cm⁻¹).
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers, C–H···F/O stabilizing crystal packing) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :
  • Assay Standardization : Use validated protocols (e.g., enzyme inhibition assays with IC₅₀ values calculated via nonlinear regression).
  • Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities >5% can skew bioactivity results.
  • Structural Analog Comparison : Test derivatives (e.g., replacing 2-fluorobenzamide with 2,4-difluorobenzamide) to isolate substituent effects .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to targets like pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. Focus on hydrogen bonding between the oxadiazole nitrogen and active-site residues.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability under physiological conditions. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. How does substituent variation on the oxadiazole or benzamide moieties affect bioactivity?

  • Methodological Answer :
  • SAR Study Design : Synthesize analogs with substituents like Cl, CF₃, or NO₂ at the 2,5-dichlorophenyl position. Test in vitro against target enzymes.
  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., Hammett σ constants) with bioactivity. A meta-chloro group (σ = 0.37) may enhance electron withdrawal, improving binding affinity .

Q. What protocols assess stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation via LC-MS (ESI+ mode) to identify hydrolysis products (e.g., free 2-fluorobenzoic acid).
  • Thermal Stability : Perform thermogravimetric analysis (TGA) with a heating rate of 10°C/min to determine decomposition temperatures .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

  • Methodological Answer :
  • Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HeLa vs. HEK293).
  • Metabolic Activity Normalization : Normalize cytotoxicity data to ATP levels (CellTiter-Glo assay) to account for proliferation rate variations.
  • ROS Scavenger Co-treatment : Test if reactive oxygen species (ROS) generation contributes to cytotoxicity by adding N-acetylcysteine (5 mM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.